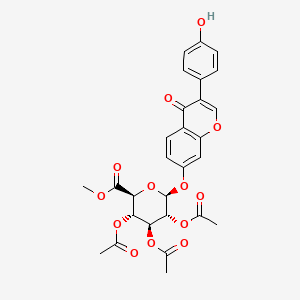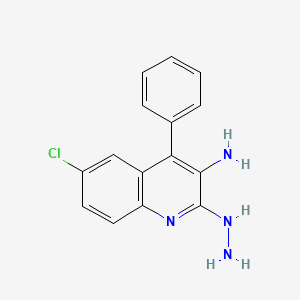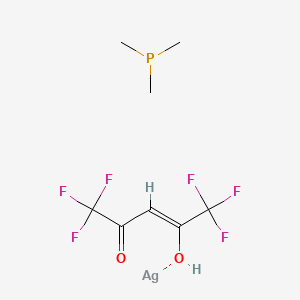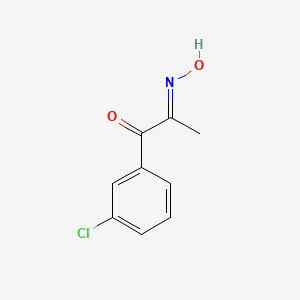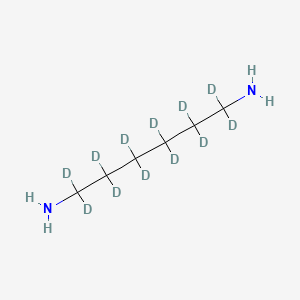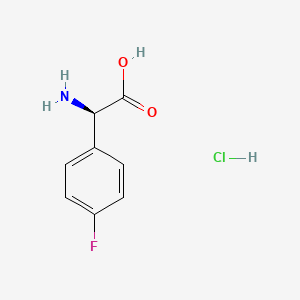![molecular formula C3H6O3 B583784 DL-[2-13C]Glyceraldehyde CAS No. 71122-43-5](/img/structure/B583784.png)
DL-[2-13C]Glyceraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-[2-13C]Glyceraldehyde is an isotope form of Glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose .
Synthesis Analysis
DL-[2-13C]Glyceraldehyde can be synthesized from [1-13C]GLYCOLALDEHYDE and POTASSIUM CYANIDE . Another study suggests that DL-glyceraldehyde can decompose into low-molecular-weight compounds and transform into sugar-like molecules via condensation reactions in hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder .Molecular Structure Analysis
The molecular formula of DL-[2-13C]Glyceraldehyde is C2[13C]H6O3 . The molecular weight is 91.07 .Chemical Reactions Analysis
DL-glyceraldehyde is labile under simulated hydrothermal conditions. The total percentage of remnant DL-glyceraldehyde in the solution decreases at higher thermal exposure times. The decomposition products are formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde .Physical And Chemical Properties Analysis
DL-[2-13C]Glyceraldehyde has a molecular weight of 91.07 . The molecular formula is C2[13C]H6O3 .Applications De Recherche Scientifique
DL-glyceraldehyde has a chair-form symmetrical p-dioxan structure with all the hydroxy and hydroxymethyl groups bonded equatorially, similar to β-D-glucopyranose. This was discovered through an X-ray study of DL-glyceraldehyde dimerized by hemiacetal bondings (Senma, Taira, Osaki, & Taga, 1973).
DL-Glyceraldehyde inhibits amino acid incorporation into the protein of normal and neoplastic tissues, which was observed in Yoshida ascites hepatoma cells (Guidotti, Fonnesu, & Ciaranfi, 1964).
Transketolase-catalyzed synthesis of D-[1,2-13C2]xylulose from DL-[2,3-13C2]serine and D-glyceraldehyde has been demonstrated, showcasing the enzyme's potential in organic synthesis (Demuynck, Bolte, Hecquet, & Samaki, 1990).
DL and D-glyceraldehyde predominantly exist as complex mixtures of diastereoisomers, as indicated by studies using infrared and nuclear magnetic resonance spectroscopies (García-Jiménez et al., 2005).
DL-Glyceraldehyde rapidly reacts with ammonia to form a range of carbohydrates and imidazolic compounds, which has implications for biochemical reactions (Grimmett & Richards, 1964).
The irradiation of DL-glyceraldehyde in aqueous solution and solid samples leads to the formation of ethylene glycol, glycolaldehyde, and other sugar-like compounds, contributing to the understanding of chemical evolution (Cruz-Castañeda et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dihydroxy(213C)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glyceraldehyde-2-13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

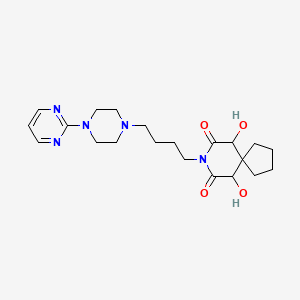
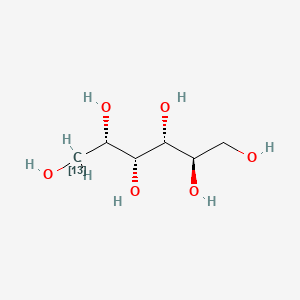
![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)
